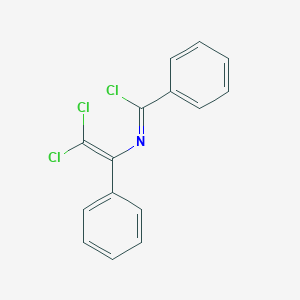
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride, commonly known as DPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPC is a highly reactive and toxic chemical, which makes it challenging to work with. However, its unique properties have led to extensive research on its synthesis, mechanism of action, and potential applications in various fields.
作用機序
The mechanism of action of DPC is not fully understood, but it is believed to work by inhibiting various enzymes and proteins in cells. Specifically, DPC has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the body. Additionally, DPC has been found to inhibit the activity of various proteins involved in cell signaling and gene expression, which may contribute to its anticancer and antimicrobial properties.
Biochemical and Physiological Effects
DPC has been found to have various biochemical and physiological effects in cells and organisms. In cells, DPC has been found to induce oxidative stress, which can lead to cell death. Additionally, DPC has been found to disrupt cellular membranes and alter cellular signaling pathways, which can lead to various physiological effects.
実験室実験の利点と制限
The unique properties of DPC make it an attractive compound for use in various laboratory experiments. Specifically, DPC's reactivity and toxicity make it useful for studying the effects of various compounds on cells and organisms. However, DPC's toxicity also makes it challenging to work with, as it requires strict safety protocols and specialized equipment.
List of
将来の方向性
1. Further studies on the mechanism of action of DPC to better understand its effects on cells and organisms.
2. Development of new methods for synthesizing DPC that improve yield and purity.
3. Exploration of new applications for DPC in various fields, such as medicine, agriculture, and materials science.
4. Development of new derivatives of DPC that have improved properties and efficacy.
5. Investigation of the potential side effects of DPC and ways to mitigate them.
6. Studies on the environmental impact of DPC and ways to minimize its impact.
7. Further studies on the toxicity of DPC and ways to reduce its toxicity.
8. Development of new methods for delivering DPC to cells and organisms for therapeutic purposes.
9. Investigation of the potential synergistic effects of DPC with other compounds for improved efficacy.
10. Studies on the potential use of DPC as a diagnostic tool for various diseases.
合成法
The synthesis of DPC involves a series of complex chemical reactions, which require a high level of expertise and precision. The most common method for synthesizing DPC involves the reaction between 2,2-dichloro-1-phenylethene and benzenecarboximidoyl chloride in the presence of a catalyst. The reaction is typically carried out under controlled conditions, such as low temperature and anhydrous conditions, to ensure the purity and yield of the final product.
科学的研究の応用
DPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DPC has shown promising results in the treatment of cancer, as it has been found to inhibit the growth of tumor cells. Additionally, DPC has been studied for its potential use as an antimicrobial agent, as it has been found to be effective against a wide range of bacteria and fungi.
In agriculture, DPC has been studied for its potential use as a pesticide, as it has been found to be effective against various insect pests. Furthermore, DPC has been studied for its potential applications in materials science, as it has been found to have unique properties that make it suitable for use in various industrial applications.
特性
IUPAC Name |
N-(2,2-dichloro-1-phenylethenyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMRQORQGOKPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(Cl)Cl)N=C(C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
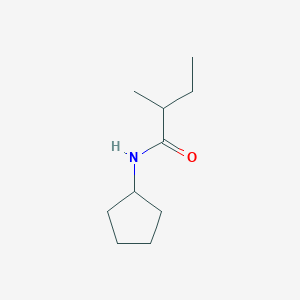
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)
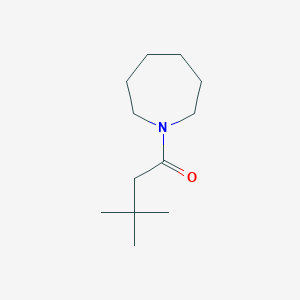
![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)
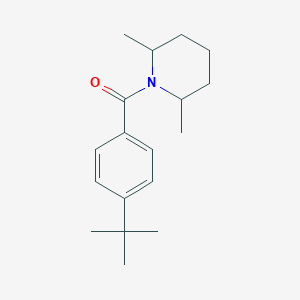
![1-(2-Furoyl)-4-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]piperazine](/img/structure/B7561014.png)
![N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]-3-chloroaniline](/img/structure/B7561016.png)
![N-cyclooctylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561018.png)
![N-{4-[5-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B7561026.png)
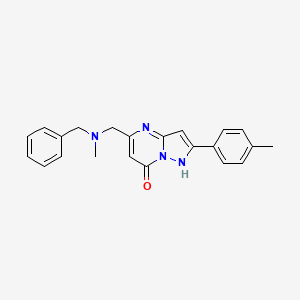
![N~2~-(2,3-dihydro-1H-inden-1-yl)-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7561038.png)
![1-(4-isopropylbenzyl)-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B7561039.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)